N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine
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Overview
Description
N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methoxy group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-ethoxyaniline with 6-methoxy-2-methylquinoline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the temperature is maintained at around 100-150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Chlorinated quinoline derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for targeted research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2O2/c1-4-23-19-8-6-5-7-17(19)21-18-11-13(2)20-16-10-9-14(22-3)12-15(16)18/h5-12H,4H2,1-3H3,(H,20,21) |
InChI Key |
PSTWGHOBDWQZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC(=C2)C)OC |
Origin of Product |
United States |
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